N-[1-[[1-(4-chlorophenyl)cyclobutyl]methyl]piperidin-4-yl]-3-(furan-2-yl)propanamide
Description
This compound features a propanamide backbone linked to a piperidin-4-yl group substituted with a [1-(4-chlorophenyl)cyclobutyl]methyl moiety and a furan-2-yl substituent. The 4-chlorophenyl and cyclobutyl groups may enhance lipophilicity and receptor binding, while the furan ring could influence metabolic stability or selectivity .
Properties
Molecular Formula |
C23H29ClN2O2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[1-[[1-(4-chlorophenyl)cyclobutyl]methyl]piperidin-4-yl]-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C23H29ClN2O2/c24-19-6-4-18(5-7-19)23(12-2-13-23)17-26-14-10-20(11-15-26)25-22(27)9-8-21-3-1-16-28-21/h1,3-7,16,20H,2,8-15,17H2,(H,25,27) |
InChI Key |
SQSMBCLFXHSESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN2CCC(CC2)NC(=O)CCC3=CC=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Fentanyl Analogs
Fentanyl derivatives share a piperidin-4-yl-propanamide core but differ in substituents. Key examples include:
- The furan-2-yl substituent may confer distinct metabolic pathways compared to methyl or halogenated groups in analogs like 4Cl-iBF .
CB1 Receptor Antagonists
Piperidine-based CB1 antagonists () share structural motifs but target cannabinoid receptors:
- Key Differences :
Piperidin-4-yl Propanamide Derivatives with Heterocyclic Substituents
highlights compounds with furan or thiophene groups:
- Key Differences: The target compound’s cyclobutylmethyl group replaces the benzoyl group in compounds, likely altering pharmacokinetic profiles . The 4-chlorophenyl group may increase receptor binding affinity compared to non-halogenated analogs .
Research Implications and Data Gaps
- Pharmacological Data: No direct activity data for the target compound exists in the provided evidence. Testing against opioid (μ, κ) and CB1 receptors is recommended.
- Metabolic Stability : The furan ring may undergo oxidative metabolism, unlike halogenated analogs (e.g., 4Cl-iBF), necessitating in vitro assays .
- Synthetic Feasibility : High-yield methods for similar piperidin-4-yl-propanamides (e.g., >99% in ) suggest viable routes for synthesizing the target compound .
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